4-Iodonicotinic acid

Vue d'ensemble

Description

4-Iodonicotinic acid is a compound that, while not directly studied in the provided papers, can be related to the chemical reactivity and properties of similar iodinated organic compounds. The papers provided discuss various iodinated compounds and their reactions, which can give insights into the behavior of 4-iodonicotinic acid in biological and chemical systems.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of 4-iodonicotinic acid, they do offer information on the synthesis of related compounds. For instance, the synthesis of 4-iodoacetamido salicylic acid involves the introduction of an iodoacetamido group into a salicylic acid framework, which suggests that similar methods could be applied to the synthesis of 4-iodonicotinic acid by introducing an iodine atom into the nicotinic acid structure .

Molecular Structure Analysis

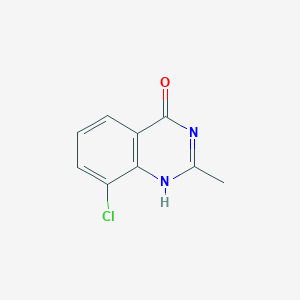

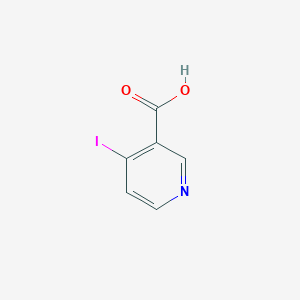

The molecular structure of 4-iodonicotinic acid would consist of a pyridine ring, which is a common structure in many biologically active compounds, with a carboxylic acid group and an iodine atom attached to the ring. The presence of the iodine atom is likely to influence the electronic properties of the molecule due to its high atomic number and associated electron cloud, which can affect the molecule's reactivity and interactions with other molecules .

Chemical Reactions Analysis

The reactivity of iodinated compounds is often characterized by their ability to participate in various chemical reactions. For example, 4-iodoacetamido salicylic acid is an irreversible inhibitor of ox liver glutamate dehydrogenase, indicating that the iodoacetamido group can form a strong covalent bond with the enzyme, leading to its inactivation . This suggests that 4-iodonicotinic acid could also exhibit reactivity towards certain enzymes or proteins, potentially acting as an inhibitor or reactant in biochemical pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodonicotinic acid can be inferred from the properties of similar iodinated compounds. For example, the iodine atom in such compounds typically contributes to a higher molecular weight and may affect the compound's solubility and stability. The presence of the carboxylic acid group would contribute to the compound's acidity and its ability to form salts and esters. The papers do not provide specific data on the physical and chemical properties of 4-iodonicotinic acid, but the properties of related compounds can provide a general understanding .

Applications De Recherche Scientifique

Synthesis and Biodistribution Studies

4-Iodonicotinic acid derivatives have been synthesized and studied for their biodistribution in biological systems. For instance, 5-[125I]iodonicotine, synthesized from nicotinic acid, showed rapid accumulation in the brain and adrenal gland in rats, with high uptake ratios in these organs indicating potential applications in neurological and endocrine studies (Chan et al., 1983).

Radioiodinated Ligand in Brain Receptor Studies

Radioiodinated derivatives of 4-iodonicotinic acid, such as 125I-5-Iodonicotine, have been used in the assay of nicotinic acetylcholine receptor binding in the brain. This compound has shown high affinity binding to rat cortical membranes, indicating its utility in studying brain nicotine receptors (Saji et al., 1995).

Drug Design for Pulmonary Fibrosis

Methyl 2‐chloro 4‐iodonicotinate (MCIN), related to 4-iodonicotinic acid, has been investigated for its potential in drug design for treating pulmonary fibrosis. Quantum chemical calculations and molecular docking analyses have indicated its applicability in this context (Pandimeena et al., 2022).

Iodolactonization Studies

Research has explored the iodolactonization of compounds like 4-pentenoic acid, which relates to the chemistry of iodonicotinic acids. Such studies have implications in synthetic organic chemistry, particularly in the formation of lactones (Crouch et al., 2006).

Eicosanoid Metabolism

Studies on eicosanoid metabolism involving arachidonic acid and its derivatives, while not directly mentioning 4-iodonicotinic acid, provide a broader context for understanding the metabolic pathways and biological roles of similar compounds (Gol et al., 2018; Marcus et al., 1982).

Safety And Hazards

Propriétés

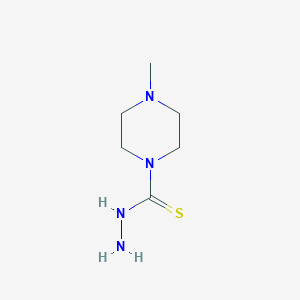

IUPAC Name |

4-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPIMMBHYWWKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355936 | |

| Record name | 4-iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodonicotinic acid | |

CAS RN |

15366-63-9 | |

| Record name | 4-iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.